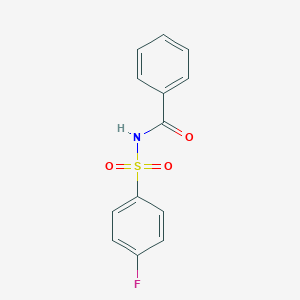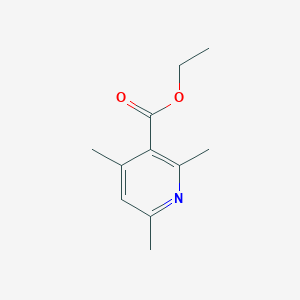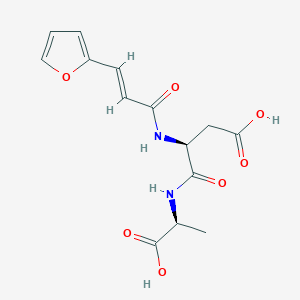![molecular formula C22H23IN2O3 B185970 11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one CAS No. 5927-09-3](/img/structure/B185970.png)
11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, commonly known as HU-210, is a synthetic cannabinoid that is structurally similar to tetrahydrocannabinol (THC), the primary psychoactive component of marijuana. HU-210 has been extensively studied for its potential therapeutic applications and has shown promising results in various scientific research studies. In
科学研究应用
HU-210 has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological and psychiatric disorders. It has been shown to have potent anti-inflammatory, neuroprotective, and analgesic effects, making it a promising candidate for the treatment of conditions such as multiple sclerosis, Alzheimer's disease, and chronic pain. Additionally, HU-210 has been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
作用机制
HU-210 is a potent agonist of the cannabinoid receptor type 1 (CB1), which is primarily found in the central nervous system. Upon binding to CB1 receptors, HU-210 activates a signaling cascade that leads to the inhibition of neurotransmitter release and the modulation of neuronal activity. This mechanism of action is similar to that of 11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one, but HU-210 has been shown to be much more potent and long-lasting in its effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of HU-210 are primarily mediated through its interaction with the CB1 receptor. Studies have shown that HU-210 can modulate the release of various neurotransmitters, including dopamine, serotonin, and glutamate, leading to changes in mood, cognition, and behavior. Additionally, HU-210 has been shown to have potent anti-inflammatory and neuroprotective effects, making it a promising candidate for the treatment of various neurological and psychiatric disorders.
实验室实验的优点和局限性
One of the main advantages of using HU-210 in lab experiments is its potency and selectivity for the CB1 receptor. This allows researchers to study the effects of CB1 activation in a controlled and precise manner. Additionally, HU-210 has a long half-life, allowing for sustained effects and reducing the need for repeated dosing. However, one limitation of using HU-210 is its potential for abuse and dependence, which can complicate the interpretation of research findings.
未来方向
There are several future directions for the research and development of HU-210. One area of focus is the development of novel cannabinoid-based therapies for the treatment of neurological and psychiatric disorders. Additionally, there is ongoing research into the potential anti-cancer effects of HU-210 and other synthetic cannabinoids. Finally, there is a need for further research into the safety and potential for abuse of HU-210 and other synthetic cannabinoids, particularly in the context of their use as therapeutic agents.
合成方法
HU-210 is a synthetic compound that was first synthesized in the 1980s by a team of Israeli scientists led by Professor Raphael Mechoulam. The synthesis of HU-210 involves the reaction of 4-hydroxy-3-iodo-5-methoxybenzaldehyde with 3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one in the presence of a strong base. The resulting compound is then purified through several steps to obtain the final product.
属性
CAS 编号 |
5927-09-3 |
|---|---|
产品名称 |
11-(4-hydroxy-3-iodo-5-methoxyphenyl)-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one |
分子式 |
C22H23IN2O3 |
分子量 |
490.3 g/mol |
IUPAC 名称 |
6-(4-hydroxy-3-iodo-5-methoxyphenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C22H23IN2O3/c1-22(2)10-16-19(17(26)11-22)20(25-15-7-5-4-6-14(15)24-16)12-8-13(23)21(27)18(9-12)28-3/h4-9,20,24-25,27H,10-11H2,1-3H3 |
InChI 键 |
JKEZDEFIOJYTBA-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |
规范 SMILES |
CC1(CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C(=C4)I)O)OC)C(=O)C1)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















